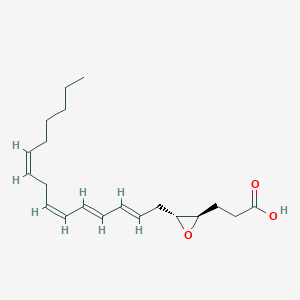

4,5-Leukotriene A4

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

3-[(2R,3R)-3-[(2E,4E,6Z,9Z)-pentadeca-2,4,6,9-tetraenyl]oxiran-2-yl]propanoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(23-18)16-17-20(21)22/h6-7,9-14,18-19H,2-5,8,15-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,14-13+/t18-,19-/m1/s1 |

InChI Key |

ANXVUHHMAOYZPG-BOCYDZBOSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CCC1C(O1)CCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\C[C@@H]1[C@H](O1)CCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CCC1C(O1)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The 5-Lipoxygenase Pathway: A Technical Guide to Leukotriene A4 Biosynthesis in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators that play a crucial role in the inflammatory response. Synthesized predominantly in myeloid cells like neutrophils, these molecules are central to the pathogenesis of various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The biosynthesis of leukotrienes is initiated by the 5-lipoxygenase (5-LOX) pathway, which converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). This guide provides an in-depth technical overview of the 4,5-leukotriene A4 biosynthesis pathway in neutrophils, focusing on the core biochemical steps, key enzymes, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.

The Core Biosynthetic Pathway

The synthesis of LTA4 in neutrophils is a tightly regulated, multi-step process that occurs at the nuclear envelope. The key components of this pathway are the sequential actions of cytosolic phospholipase A2 (cPLA2), 5-lipoxygenase (5-LOX), and the 5-lipoxygenase-activating protein (FLAP).

Upon cellular activation by various stimuli, such as chemoattractants or the calcium ionophore A23187, intracellular calcium levels rise, leading to the translocation of cPLA2 to the nuclear membrane. There, cPLA2 hydrolyzes membrane phospholipids to release arachidonic acid (AA). The released AA is then presented to 5-LOX by FLAP, an integral membrane protein. 5-LOX, which also translocates to the nuclear membrane in a calcium-dependent manner, then catalyzes two sequential reactions: the initial oxygenation of AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and the subsequent dehydration of 5-HPETE to yield LTA4.[1]

LTA4 is a pivotal intermediate that can be further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase (LTA4H), a potent chemoattractant for neutrophils, or to cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[2] Neutrophils are the primary producers of LTB4.[2]

Signaling Pathway of this compound Biosynthesis in Neutrophils

Caption: Signaling pathway for LTA4 biosynthesis in neutrophils.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound biosynthesis pathway in neutrophils and related systems.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Cell Type/Source | Reference |

| 5-Lipoxygenase | Arachidonic Acid | ~0.07 molar fraction | 25.76 µmol/min/mg | Human (recombinant) | [3] |

| LTA4 Hydrolase | Leukotriene A4 | Not specified | 129-484 pmol LTB4/ml BALF | Human BALF | [2] |

Table 2: Cellular Concentrations and Production Levels

| Molecule | Condition | Concentration/Level | Cell Type | Reference |

| Leukotriene B4 | Asthmatic Sputum | 79 - 7,220 pg/mL | Human | [4][5] |

| Leukotriene E4 | Asthmatic Sputum | 11.9 - 891 pg/mL | Human | [4][5] |

| Leukotriene B4 | Asthmatic EBC | 175 - 315 pg/mL (IQR) | Human | [4][5] |

| Leukotriene E4 | Asthmatic EBC | 38 - 126 pg/mL (95% CI) | Human | [4][5] |

| Leukotriene B4 | Healthy EBC | 25 - 245 pg/mL | Human | [4][5] |

| Leukotriene E4 | Healthy EBC | 34 - 48 pg/mL | Human | [4][5] |

| Leukotriene B4 | Ionomycin-stimulated Blood | Variable, correlated with ELISA | Human | [6] |

Table 3: FLAP Inhibitor Binding Affinity

| Inhibitor | Target | Kd | Assay | Reference |

| MK-886 | FLAP | Not explicitly found | Radioligand binding assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in neutrophils.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., K2EDTA) whole blood from healthy donors

-

Polymorphprep™ or Ficoll-Paque™ PLUS

-

HBSS (Hank's Balanced Salt Solution) without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl solution followed by 1.6% NaCl)

-

HBSS with 2% Human Serum Albumin (HSA)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 15-20 mL of whole blood over 12-15 mL of density gradient medium (e.g., Polymorphprep™) in a 50 mL conical tube.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers of plasma, mononuclear cells, neutrophils, and erythrocytes will be visible.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer.

-

To lyse contaminating erythrocytes, resuspend the neutrophil pellet in a hypotonic RBC lysis buffer for a short period (e.g., 30 seconds), then restore isotonicity with a hypertonic solution.

-

Wash the cells with HBSS without Ca²⁺/Mg²⁺ by centrifuging at 250-350 x g for 5-10 minutes.

-

Resuspend the final neutrophil pellet in HBSS with 2% HSA to the desired cell concentration.

-

Cell purity and viability can be assessed by flow cytometry (e.g., staining for CD16 and CD66b) and trypan blue exclusion, respectively. Purity should be >95% with >95% viability.

Protocol 2: Stimulation of Neutrophils for Leukotriene Biosynthesis

This protocol outlines the stimulation of isolated neutrophils to induce the 5-LOX pathway.

Materials:

-

Isolated human neutrophils (from Protocol 1)

-

HBSS with Ca²⁺/Mg²⁺

-

Stimulating agents:

-

Calcium Ionophore A23187 (e.g., 1-5 µM final concentration)

-

fMLP (N-formylmethionyl-leucyl-phenylalanine) (e.g., 100 nM - 1 µM final concentration)

-

-

Incubator or water bath at 37°C

-

Methanol (ice-cold) to stop the reaction

Procedure:

-

Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1-10 x 10⁶ cells/mL.

-

Pre-incubate the cell suspension at 37°C for 5-10 minutes.

-

Add the stimulating agent (e.g., A23187 or fMLP) to the cell suspension and incubate for the desired time (typically 5-15 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold methanol. This will precipitate proteins and extract the lipid mediators.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Collect the supernatant containing the leukotrienes for analysis.

Protocol 3: 5-Lipoxygenase Activity Assay (Fluorometric)

This protocol describes a common method to measure 5-LOX activity in cell lysates.

Materials:

-

Isolated neutrophils or cell lysate

-

LOX Assay Buffer

-

LOX Substrate (e.g., a specific substrate that yields a fluorescent product upon oxidation)

-

LOX Probe

-

5-Lipoxygenase enzyme (as a positive control)

-

Lipoxygenase inhibitor (for background determination)

-

White 96-well plate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Sample Preparation: Lyse isolated neutrophils using a suitable lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay Setup: In a white 96-well plate, add sample lysate, positive control (5-LOX enzyme), and a blank (assay buffer). For each sample, also prepare a well with a lipoxygenase inhibitor to determine specific activity.

-

Reaction Initiation: Prepare a reaction mix containing the LOX substrate and LOX probe in the assay buffer. Add the reaction mix to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.

-

Data Analysis: Calculate the rate of fluorescence increase for each sample. Subtract the rate of the inhibited sample from the uninhibited sample to determine the specific 5-LOX activity. A standard curve using a known concentration of the fluorescent product can be used for absolute quantification.[7][8]

Protocol 4: Quantitative Analysis of Leukotrienes by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of leukotrienes from biological samples.[9]

Materials:

-

Supernatant from stimulated neutrophils (from Protocol 2)

-

Internal standards (e.g., deuterated LTB4, LTC4)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water, ethyl acetate)

-

UHPLC-MS/MS system with a C18 column

-

Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation: To the supernatant from stimulated neutrophils, add internal standards.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the leukotrienes with an organic solvent like methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the UHPLC-MS/MS system.

-

Separate the leukotrienes using a C18 column with a gradient of mobile phases.

-

Detect and quantify the leukotrienes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each leukotriene and internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis: Construct a calibration curve using known concentrations of leukotriene standards and their corresponding internal standards. Quantify the amount of each leukotriene in the samples by comparing their peak area ratios to the calibration curve. The lower limit of quantification can reach as low as 5-20 pg/mL.[9][10]

Experimental Workflow for Studying LTA4 Biosynthesis

References

- 1. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publires.unicatt.it [publires.unicatt.it]

- 6. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

role of 4,5-Leukotriene A4 in inflammatory response

An In-depth Technical Guide on the Core Role of 4,5-Leukotriene A4 in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 (LTA4) is a pivotal but unstable epoxide intermediate in the biosynthesis of potent pro-inflammatory lipid mediators. Derived from arachidonic acid via the 5-lipoxygenase pathway, LTA4 stands at a critical metabolic branch point, leading to the formation of either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These downstream products of LTA4 are key players in orchestrating and amplifying the inflammatory cascade, contributing significantly to the pathophysiology of a range of diseases including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of the synthesis of LTA4, its enzymatic conversion into bioactive leukotrienes, the signaling pathways they trigger, and their roles in various inflammatory conditions. Furthermore, this document details key experimental protocols for studying the LTA4 pathway and presents relevant quantitative data to support further research and drug development in this area.

Introduction to Leukotriene A4 and the Inflammatory Cascade

The inflammatory response is a complex biological process essential for host defense against infection and injury. However, dysregulation of this process can lead to chronic inflammatory diseases. Eicosanoids, a class of signaling lipids derived from arachidonic acid, are central to the initiation and resolution of inflammation. Among these, the leukotrienes are particularly potent mediators.

The synthesis of all leukotrienes begins with the enzymatic conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide, this compound (LTA4).[1] LTA4 itself is not a signaling molecule but serves as the crucial substrate for two distinct enzymes that dictate the subsequent inflammatory response:

-

Leukotriene A4 Hydrolase (LTA4H): This enzyme converts LTA4 to Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils.[2][3]

-

Leukotriene C4 Synthase (LTC4S): This enzyme conjugates LTA4 with glutathione to form Leukotriene C4 (LTC4), the parent of the cysteinyl leukotrienes.[4]

The balance between the activities of these two enzymes can therefore significantly influence the nature and severity of an inflammatory response.

LTA4 Signaling Pathways

The biological effects of LTA4 are mediated through its downstream products, LTB4 and the cysteinyl leukotrienes, which act on specific G-protein coupled receptors (GPCRs).

The LTB4 Axis

LTB4 primarily signals through the high-affinity BLT1 receptor and the low-affinity BLT2 receptor, which are expressed on the surface of various immune cells, particularly neutrophils.[5][6] Activation of these receptors triggers a cascade of intracellular events, including:

-

Leukocyte Chemotaxis: LTB4 is a potent chemoattractant, guiding neutrophils and other leukocytes to the site of inflammation.[7][8]

-

Cellular Activation: LTB4 stimulates the degranulation of neutrophils, releasing cytotoxic enzymes and reactive oxygen species.

-

Cytokine Production: LTB4 can induce the production of pro-inflammatory cytokines, further amplifying the inflammatory response.

The Cysteinyl Leukotriene Axis

LTC4 is rapidly metabolized to LTD4 and then to the more stable LTE4. These cysteinyl leukotrienes (cysLTs) exert their effects by binding to CysLT1 and CysLT2 receptors.[9] The activation of these receptors, particularly CysLT1, is strongly associated with the pathophysiology of asthma and allergic rhinitis, leading to:[10]

-

Bronchoconstriction: CysLTs are potent constrictors of airway smooth muscle.[4][11]

-

Increased Vascular Permeability: They promote leakage of fluid from blood vessels, leading to tissue edema.

-

Mucus Secretion: CysLTs stimulate the production of mucus in the airways.

The following diagram illustrates the central role of LTA4 in the leukotriene signaling pathway.

Caption: LTA4 Signaling Pathway.

Quantitative Data in LTA4-mediated Inflammation

The following tables summarize key quantitative data related to the enzymes and receptors in the LTA4 pathway, as well as the concentrations of leukotrienes in biological fluids during inflammatory conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| LTC4 Synthase | LTA4 | 4.9 | 16.7 | [12] |

| GSH | 1800 | 16.7 | [12] | |

| LTA4 Hydrolase | LTA4 | 25 | 25 | [13] |

| Table 1: Enzyme Kinetics |

| Receptor | Ligand | Binding Affinity (pKd/Kd) | Reference |

| BLT1 | LTB4 | pKd: 9.2 | [5] |

| BLT2 | LTB4 | pKd: 7.2 | [5] |

| BLT1 | LTB4 | Kd: 0.18 ± 0.03 nM | [14] |

| Table 2: Receptor Binding Affinities |

| Mediator | Condition | Biological Fluid | Concentration | Reference |

| LTB4 | Symptomatic Asthma | Bronchoalveolar Lavage | 0.58 ± 0.06 pmol/ml | [9] |

| Control | Bronchoalveolar Lavage | 0.36 ± 0.05 pmol/ml | [9] | |

| LTC4 | Symptomatic Asthma | Bronchoalveolar Lavage | 0.36 ± 0.1 pmol/ml | [9] |

| Control | Bronchoalveolar Lavage | 0.12 ± 0.02 pmol/ml | [9] | |

| LTE4 | Acute Asthma | Urine | 78.3 ng/mmol creatinine | [2] |

| Control | Urine | 23.8 ng/mmol creatinine | [2] | |

| Allergic Rhinitis (symptomatic) | Urine | Within normal range | [2] | |

| Allergic Rhinitis (before treatment) | Urine | ~36 nmol/mol creatinine | [15] | |

| Table 3: Leukotriene Concentrations in Inflammatory Conditions |

Key Experimental Protocols

Studying the role of LTA4 in inflammation requires a variety of specialized experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

Mouse Model of Allergic Airway Inflammation (Ovalbumin-Induced)

This model is widely used to study the mechanisms of asthma and to evaluate the efficacy of anti-inflammatory drugs.[1][16]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Mice (e.g., BALB/c or C57BL/6)

Protocol:

-

Sensitization:

-

On days 0 and 12, sensitize mice via intraperitoneal (i.p.) injection with 50 µg of OVA and 2 mg of alum in 200 µl of PBS.[17]

-

-

Challenge:

-

From days 20 to 24, challenge the mice daily via intranasal or intratracheal administration of 150 µg of OVA in 50 µl of PBS.[17]

-

-

Analysis (on day 25):

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

-

Measure airway hyperresponsiveness to methacholine.

-

Harvest lung tissue for histology (e.g., H&E staining for inflammation, PAS staining for mucus production) or for measuring leukotriene levels.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the chemoattractant properties of LTB4 and to screen for inhibitors of LTB4-mediated neutrophil migration.[8][18]

Materials:

-

Isolated human or mouse neutrophils

-

Boyden chamber apparatus with a porous membrane (e.g., 5.0 µm pore size)

-

Chemoattractant (e.g., LTB4, fMLP)

-

Assay buffer (e.g., serum-free medium)

-

Cell viability/quantification reagent (e.g., CellTiter-Glo®)

Protocol:

-

Isolate neutrophils from whole blood using Ficoll separation and dextran-based sedimentation.

-

Seed the isolated neutrophils in the upper chamber of the Boyden chamber in serum-free medium.

-

Add the chemoattractant (e.g., LTB4 at concentrations ranging from 10⁻⁸ M to 10⁻⁶ M) and/or test compounds to the lower chamber.[4]

-

Incubate the chamber for 1-2 hours to allow for neutrophil migration through the porous membrane.

-

Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method.

-

Results can be expressed as a percentage of the migration induced by a positive control.

Measurement of Leukotrienes by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying leukotrienes in biological samples.[19][20]

Materials:

-

Leukotriene-specific ELISA kit (e.g., for LTB4 or LTC4)

-

Biological sample (e.g., BALF, plasma, cell culture supernatant)

-

Microplate reader

Protocol (General):

-

Prepare standards and samples according to the kit instructions. This may involve dilution and the addition of a balance solution for certain sample types.

-

Add standards and samples to the wells of the antibody-pre-coated microplate and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody and incubate.

-

Wash the plate and add an HRP-conjugated reagent.

-

Wash the plate and add the TMB substrate. The color development is proportional to the amount of leukotriene present.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of the leukotriene in the samples by comparing their absorbance to the standard curve.

Immunohistochemistry for LTA4H

This technique allows for the visualization of the expression and localization of LTA4 hydrolase in tissue samples.[21][22]

Materials:

-

Paraffin-embedded tissue sections on slides

-

Primary antibody against LTA4H

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

DAB substrate

-

Hematoxylin for counterstaining

-

Buffers and solutions for deparaffinization, antigen retrieval, and blocking.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a series of graded ethanol solutions and finally in water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.

-

-

Staining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum).

-

Incubate with the primary antibody against LTA4H.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash and add the DAB substrate to visualize the antibody binding (brown precipitate).

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the slides and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to assess the expression and localization of LTA4H.

-

The following diagram provides a logical workflow for investigating the role of the LTA4 pathway in a pre-clinical model of inflammation.

Caption: Pre-clinical Experimental Workflow.

Conclusion and Future Directions

This compound is a central, albeit transient, player in the inflammatory response. Its strategic position at the branching point of the leukotriene biosynthetic pathway makes it and its metabolizing enzymes, LTA4H and LTC4S, attractive targets for therapeutic intervention in a variety of inflammatory disorders. A thorough understanding of the quantitative aspects of this pathway and the application of robust experimental protocols are crucial for the development of novel and effective anti-inflammatory drugs. Future research should continue to focus on delineating the precise roles of the LTA4 pathway in different inflammatory contexts and on the discovery of selective inhibitors of LTA4H and LTC4S.

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary leukotriene E4 after antigen challenge and in acute asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction in leukotriene B4 generation by bronchoalveolar lavage cells in asthma. | Thorax [thorax.bmj.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of airway allergic inflammation [bio-protocol.org]

- 8. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urinary leukotriene E4 levels in children with allergic rhinitis treated with specific immunotherapy and anti-IgE (Omalizumab) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mouse model of allergic airway inflammation [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

- 19. content.abcam.com [content.abcam.com]

- 20. sinogeneclon.com [sinogeneclon.com]

- 21. usbio.net [usbio.net]

- 22. origene.com [origene.com]

The Role of 4,5-Leukotriene A4 in Asthma and Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 (LTA4) is a pivotal, unstable epoxide intermediate in the biosynthesis of potent pro-inflammatory lipid mediators known as leukotrienes. While not possessing significant biological activity itself, its metabolic products, Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are central to the pathophysiology of asthma and allergic rhinitis. This technical guide provides an in-depth analysis of the function of the LTA4 metabolic axis in these allergic diseases, presenting quantitative data on leukotriene levels in affected individuals, detailed experimental protocols for their measurement, and visual representations of the key signaling pathways. This information is intended to support further research and the development of targeted therapeutic interventions.

Introduction: The Central Role of the 5-Lipoxygenase Pathway

Asthma and allergic rhinitis are chronic inflammatory diseases of the airways characterized by airway hyperresponsiveness, bronchoconstriction, mucus hypersecretion, and cellular infiltration, primarily of eosinophils and neutrophils. The 5-lipoxygenase (5-LOX) pathway, which governs the production of leukotrienes from arachidonic acid, is a critical contributor to the inflammatory cascade in these conditions. At the branch point of this pathway lies Leukotriene A4 (LTA4), the substrate for two key enzymes that determine the subsequent inflammatory profile: LTA4 hydrolase (LTA4H) and LTC4 synthase (LTC4S).

-

LTA4 Hydrolase (LTA4H): This enzyme converts LTA4 to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes.[1] Elevated levels of LTB4 are particularly implicated in the neutrophilic inflammation associated with severe asthma and acute exacerbations.[2]

-

LTC4 Synthase (LTC4S): This enzyme conjugates LTA4 with glutathione to form LTC4. LTC4 is subsequently metabolized to LTD4 and LTE4. Collectively known as cysteinyl leukotrienes (CysLTs), these molecules are powerful bronchoconstrictors, increase vascular permeability leading to edema, and promote mucus secretion.[2]

This guide will dissect the distinct and overlapping roles of the LTA4-derived mediators in the context of asthma and allergic rhinitis.

Quantitative Analysis of LTA4 Metabolites in Asthma and Allergic Rhinitis

The quantification of LTA4 metabolites in biological fluids provides crucial insights into the activation of the 5-LOX pathway in disease states. The following tables summarize key findings from studies comparing leukotriene levels in patients with asthma and allergic rhinitis to healthy controls.

Table 1: Leukotriene B4 (LTB4) and Cysteinyl Leukotriene (LTC4) Levels in Bronchoalveolar Lavage Fluid (BALF) of Asthma Patients and Healthy Controls

| Analyte | Patient Group | Concentration (pg/mL) | Reference |

| LTB4 | Symptomatic Asthma | 580 ± 60 | [3] |

| Healthy Controls | 360 ± 50 | [3] | |

| LTC4 | Symptomatic Asthma | 360 ± 100 | [3] |

| Healthy Controls | 120 ± 20 | [3] | |

| LTC4 | Asthma (with inhaled corticosteroids) | 9 (1-17) | [4] |

| Asthma (without inhaled corticosteroids) | 16 (6-53) | [4] |

Table 2: Leukotriene B4 (LTB4) Levels in Sputum of Asthma Patients and Healthy Controls

| Analyte | Patient Group | Concentration (pg/mL) | Reference |

| LTB4 | Asthma (Steroid Naïve) | 2732 (1321–5151) | [4] |

| Asthma (ICS alone) | Lower than steroid naïve and ICS + LABA | [5] | |

| Asthma (ICS + LABA) | 2582 (1279–5337) | [4] | |

| Healthy Controls | 953 (595–3624) | [4] |

ICS: Inhaled Corticosteroid; LABA: Long-Acting β-Agonist

Table 3: Urinary Leukotriene E4 (LTE4) Levels in Asthma, Allergic Rhinitis, and Healthy Controls

| Analyte | Patient Group | Concentration (pg/mg creatinine) | Reference |

| Urinary LTE4 | Acute Asthma | 111.7 (geometric mean) | [6] |

| Asthma (2 weeks post-exacerbation) | 75.6 (geometric mean) | [6] | |

| Urinary LTE4 | Allergic Rhinitis (Children, baseline) | 36.5 (nmol/mol creatinine) | [7] |

| Urinary LTE4 | Healthy Controls (Adults) | 63.1 ± 18.7 | [8] |

| Healthy Controls (Adults, another study) | 64.7 ± 8.3 | [9] |

Signaling Pathways of LTA4-Derived Mediators

The biological effects of LTB4 and CysLTs are mediated through their interaction with specific G-protein coupled receptors on target cells. The following diagrams illustrate these key signaling pathways.

Experimental Protocols

Accurate and reproducible quantification of LTA4 metabolites is essential for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of LTB4 in Human Plasma by Competitive ELISA

This protocol provides a general workflow for a competitive ELISA for LTB4. Specific details may vary based on the commercial kit used.

Methodology:

-

Reagent and Sample Preparation: All reagents, standards, and samples should be brought to room temperature before use.[10] Plasma samples are collected using EDTA or heparin as an anticoagulant and centrifuged to remove cellular debris.[10]

-

Assay Procedure:

-

A standard curve is prepared by serially diluting the LTB4 standard.

-

50 µL of standard or sample is added to the appropriate wells of the microplate, which is pre-coated with an anti-LTB4 antibody.[10]

-

50 µL of a biotinylated-LTB4 conjugate is immediately added to each well.[10] The plate is then incubated, typically for 1 hour at 37°C.[10] During this incubation, the LTB4 in the sample competes with the biotinylated-LTB4 for binding to the antibody.

-

The wells are washed to remove unbound reagents.

-

100 µL of Streptavidin-HRP (Horseradish Peroxidase) is added to each well and incubated for 60 minutes at 37°C.[10]

-

The wells are washed again to remove unbound Streptavidin-HRP.

-

A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which will be converted by the HRP to a colored product.[10] The plate is incubated in the dark.

-

A stop solution is added to terminate the reaction.

-

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. The concentration of LTB4 in the samples is inversely proportional to the color intensity and is determined by comparison to the standard curve.

Quantification of Urinary LTE4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of leukotrienes.

Methodology:

-

Sample Preparation and Solid Phase Extraction (SPE):

-

An internal standard, such as deuterated LTE4 (d3-LTE4), is added to the urine sample to account for sample loss during processing.[11]

-

The urine is acidified.

-

The sample is passed through a C18 SPE cartridge, which retains the LTE4.

-

The cartridge is washed to remove interfering substances.

-

The LTE4 is eluted from the cartridge with an organic solvent.[11]

-

-

Liquid Chromatography (LC):

-

The eluate from the SPE is injected into an LC system.

-

The LTE4 and the internal standard are separated from other components on a C18 analytical column using a gradient of mobile phases, typically water and acetonitrile with a small amount of acid.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in the negative ion mode is commonly used to generate ions of LTE4 and the internal standard.

-

The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion for LTE4 (m/z 438) and its specific product ion (m/z 333) after fragmentation, and similarly for the internal standard (e.g., m/z 441 -> 336 for d3-LTE4).[9] This highly specific detection method minimizes interference from other molecules.

-

-

Data Analysis: A calibration curve is generated using known concentrations of LTE4 standards. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of LTE4 in the urine sample. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.[8]

Conclusion and Future Directions

4,5-Leukotriene A4 stands at a critical juncture in the inflammatory pathways that drive asthma and allergic rhinitis. Its conversion to either the potent neutrophil chemoattractant LTB4 or the bronchoconstrictive and vasoactive cysteinyl leukotrienes highlights the complexity of these diseases. The quantitative data presented herein underscore the upregulation of these pathways in affected individuals.

For drug development professionals, the enzymes LTA4 hydrolase and LTC4 synthase represent attractive targets for therapeutic intervention. While CysLT1 receptor antagonists are established therapies, direct inhibition of LTA4 metabolism could offer a more upstream and potentially broader anti-inflammatory effect. Future research should focus on:

-

Developing more specific and potent inhibitors of LTA4H and LTC4S.

-

Identifying biomarkers to predict which patient populations will respond best to therapies targeting the LTA4 metabolic axis.

-

Further elucidating the cross-talk between the LTB4 and CysLT pathways in different endotypes of asthma and allergic rhinitis.

A deeper understanding of the regulation and function of the LTA4 cascade will undoubtedly pave the way for novel and more effective treatments for these prevalent and debilitating respiratory diseases.

References

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 levels in sputum from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation | Semantic Scholar [semanticscholar.org]

- 7. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. elkbiotech.com [elkbiotech.com]

- 11. researchgate.net [researchgate.net]

Downstream Metabolites of 4,5-Leukotriene A4 Hydrolase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 (LTA4) hydrolase (LTA4H) is a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). This technical guide provides a comprehensive overview of the downstream metabolic pathway of LTA4H, focusing on the generation, quantification, and biological significance of LTB4. The document details quantitative data on LTB4 levels in various physiological and pathological contexts, offers in-depth experimental protocols for the assessment of LTA4H activity and LTB4 quantification, and presents visual representations of the associated signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammatory processes and the development of novel therapeutic interventions targeting the LTA4H/LTB4 axis.

Introduction to 4,5-Leukotriene A4 Hydrolase and its Primary Downstream Metabolite

This compound hydrolase (LTA4H), an enzyme belonging to the hydrolase family, plays a crucial role in the arachidonic acid cascade.[1] It acts on the unstable epoxide intermediate, Leukotriene A4 (LTA4), catalyzing its conversion into a key downstream metabolite.[2] LTA4H exhibits a unique bifunctional catalytic activity, possessing both an epoxide hydrolase and an aminopeptidase function.[3]

The primary and most well-characterized downstream product of the epoxide hydrolase activity of LTA4H is Leukotriene B4 (LTB4) .[2] This enzymatic reaction involves the stereoselective hydrolysis of LTA4 to form LTB4.[1] LTB4 is a potent lipid mediator deeply implicated in a wide array of inflammatory responses and diseases.[4] Its functions include inducing leukocyte chemotaxis, adhesion, and activation, thereby playing a central role in the recruitment of immune cells to sites of inflammation.

Beyond its pro-inflammatory role in generating LTB4, the aminopeptidase activity of LTA4H can have anti-inflammatory effects by degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP).[5] However, under certain conditions, such as exposure to cigarette smoke, this anti-inflammatory function can be impeded, shifting the balance towards a pro-inflammatory state.[5]

Quantitative Data on Leukotriene B4 Levels

The concentration of LTB4 in biological fluids and tissues is a critical indicator of inflammatory status. Below are tables summarizing reported LTB4 levels in various human samples under different conditions. These values are intended to serve as a reference for researchers.

Table 1: Leukotriene B4 (LTB4) Concentrations in Synovial Fluid

| Condition | LTB4 Concentration | Reference |

| Rheumatoid Arthritis | Significantly higher than in osteoarthritis patients | |

| Osteoarthritis | Lower than in rheumatoid arthritis patients |

Table 2: Leukotriene B4 (LTB4) Concentrations in Psoriatic Lesions

| Sample Type | LTB4 Concentration | Reference |

| Scale extracts from pustular psoriasis | High levels detected | |

| Scale extracts from psoriasis vulgaris | High levels detected | |

| Extracts from non-inflammatory stratum corneum | Small amounts demonstrable |

Table 3: Leukotriene B4 (LTB4) Glucuronide Concentrations in Urine

| Condition | LTBG Concentration (median, pg/mg creatinine) | Reference |

| Asthmatic patients | 5.37 (range: 1.2-13) | [6] |

| Healthy subjects | 3.32 (range: 0.14-10.5) | [6] |

| Aspirin-intolerant asthma (AIA) patients (post-aspirin challenge) | Significant increase | [6] |

Table 4: Leukotriene E4 (LTE4) Concentrations in Urine (as a related marker of 5-lipoxygenase pathway activation)

| Condition | LTE4 Concentration (median, pg/mg creatinine) | Reference |

| Crohn's Disease | 52.0 (10th-90th percentiles: 26.2-148.0) | [7] |

| Ulcerative Colitis | 64.1 (10th-90th percentiles: 26.7-178.0) | [7] |

| Healthy Controls | 32.3 (10th-90th percentiles: 21.8-58.8) | [7] |

| Inflammatory Bowel Disease (active) | Higher than in remission | [7] |

| Inflammatory Bowel Disease (remission) | Similar to controls | [7] |

| Canine Inflammatory Bowel Disease | 85.2 (10th-90th percentiles: 10.9-372.6) | [8] |

| Canine Food-Responsive Diarrhea | 31.2 (10th-90th percentiles: 6.2-114.5) | [8] |

| Healthy Control Dogs | 21.1 (10th-90th percentiles: 9.1-86.5) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of LTA4H and its downstream metabolite, LTB4.

Leukotriene A4 Hydrolase (LTA4H) Activity Assay (Spectrophotometric)

This protocol is adapted from methods used to assess the aminopeptidase activity of LTA4H, which is often used as a proxy for overall enzyme activity and for screening inhibitors.

Principle: The assay measures the hydrolysis of a chromogenic substrate, such as L-alanine-p-nitroanilide, by the aminopeptidase activity of LTA4H. The release of p-nitroaniline is monitored spectrophotometrically at 405 nm.

Materials:

-

Purified recombinant or cellular LTA4H

-

L-alanine-p-nitroanilide (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate in Tris-HCl buffer.

-

Add a known amount of purified LTA4H to each well of the microplate.

-

To initiate the reaction, add the substrate working solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the progress curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under the specified conditions.

Inhibitor Screening: To screen for LTA4H inhibitors, pre-incubate the enzyme with the test compound for a defined period before adding the substrate. Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition.

Quantification of Leukotriene B4 (LTB4) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to measure LTB4 concentrations in biological samples.

Principle: This assay is based on the competitive binding between LTB4 in the sample and a fixed amount of enzyme-labeled LTB4 (e.g., LTB4-HRP) for a limited number of binding sites on an anti-LTB4 antibody coated on a microplate. The amount of labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.

Materials:

-

LTB4 ELISA kit (containing pre-coated microplate, LTB4 standard, LTB4-HRP conjugate, wash buffer, substrate solution, and stop solution)

-

Biological sample (e.g., plasma, serum, cell culture supernatant)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Serum: Allow blood to clot and centrifuge to separate the serum.[9]

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.[9]

-

Cell Culture Supernatants: Centrifuge to remove cells and debris.[9]

-

Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to clarify the supernatant.[6]

-

-

Assay Protocol:

-

Prepare a standard curve by performing serial dilutions of the LTB4 standard provided in the kit.

-

Add a specific volume of the standards, samples, and blank (assay buffer) to the wells of the antibody-coated microplate.

-

Add the LTB4-HRP conjugate to each well (except the blank).

-

Incubate the plate for the time and temperature specified in the kit instructions (e.g., 1 hour at 37°C).[6]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[6]

-

Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C) to allow for color development.[10]

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from the absorbance of all other wells.

-

Plot a standard curve of absorbance versus the concentration of the LTB4 standards.

-

Determine the concentration of LTB4 in the samples by interpolating their absorbance values from the standard curve.

-

Quality Control:

-

Run standards and samples in duplicate or triplicate.

-

Include quality control samples with known LTB4 concentrations in each assay run to monitor performance.[11]

-

Ensure that the coefficient of variation (CV) for replicate measurements is within acceptable limits (typically <15-20%).[12]

Quantification of Leukotriene B4 (LTB4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of LTB4 in biological matrices.

Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LTB4 is first separated from other components in the sample by LC, then ionized and fragmented in the mass spectrometer. Specific fragment ions are detected and quantified to provide a highly accurate measurement of LTB4 concentration.

Materials:

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole or high-resolution mass spectrometer)

-

LC column (e.g., C18 reversed-phase)

-

LTB4 analytical standard

-

Internal standard (e.g., deuterated LTB4)

-

Solvents for mobile phase (e.g., water, acetonitrile, methanol with additives like formic acid or acetic acid)

-

Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)

Procedure:

-

Sample Preparation:

-

Protein Precipitation: Add a cold organic solvent (e.g., 3-4 volumes of acetonitrile or methanol) to the plasma or serum sample to precipitate proteins. Vortex and centrifuge. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with appropriate solvents. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute LTB4 with a suitable solvent.

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the LC column.

-

Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) to separate LTB4 from other matrix components.[13]

-

-

Mass Spectrometric Detection:

-

Ionize the eluting LTB4 using an appropriate ionization source (e.g., electrospray ionization in negative mode).

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Select the precursor ion (parent ion) of LTB4 (e.g., m/z 335.2 for [M-H]⁻).

-

Fragment the precursor ion in the collision cell and monitor for specific product ions (fragment ions).

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.[13]

-

-

-

Data Analysis:

-

Generate a standard curve by analyzing a series of known concentrations of the LTB4 analytical standard.

-

Quantify LTB4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.

Leukotriene A4 to Leukotriene B4 Biosynthetic Pathway

Caption: Biosynthesis of Leukotriene B4 from Arachidonic Acid.

Downstream Signaling Cascade of Leukotriene B4

Caption: LTB4 signaling through BLT1 and BLT2 receptors.

Experimental Workflow for LTB4 Quantification by ELISA

Caption: Workflow for Leukotriene B4 quantification by ELISA.

Conclusion

This technical guide has provided a detailed examination of the downstream metabolic products of this compound hydrolase, with a primary focus on Leukotriene B4. The compilation of quantitative data, comprehensive experimental protocols, and clear visual diagrams of signaling pathways and workflows offers a valuable resource for the scientific community. A thorough understanding of the LTA4H-LTB4 axis is critical for advancing our knowledge of inflammatory diseases and for the development of targeted therapeutic strategies. The methodologies and data presented herein are intended to support and facilitate further research in this important area of study.

References

- 1. atsjournals.org [atsjournals.org]

- 2. uniprot.org [uniprot.org]

- 3. Role of leukotriene A4 hydrolase aminopeptidase in the pathogenesis of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene A4 hydrolase: an anti-inflammatory role for a proinflammatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. Urinary leukotriene E4 excretion: a biomarker of inflammatory bowel disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary leukotriene E4 concentrations as a potential marker of inflammation in dogs with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elkbiotech.com [elkbiotech.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. Parameter Immunoassay Control Set 594 for LTB4 QC116: R&D Systems [rndsystems.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

The 4,5-Leukotriene A4 Signaling Cascade in Leukocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) stands as a pivotal intermediate in the biosynthesis of potent pro-inflammatory lipid mediators that play a crucial role in a myriad of physiological and pathological processes, particularly within the immune system. Derived from arachidonic acid via the 5-lipoxygenase pathway, LTA4 is an unstable epoxide that serves as the branching point for the synthesis of two major classes of leukotrienes: Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). In leukocytes, these molecules are instrumental in orchestrating inflammatory responses, mediating processes such as chemotaxis, phagocytosis, and the release of inflammatory cytokines. Dysregulation of the LTA4 signaling cascade is implicated in a range of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a critical area of study for therapeutic intervention. This technical guide provides a comprehensive overview of the LTA4 signaling cascade in leukocytes, detailing the enzymatic conversions, receptor-ligand interactions, downstream signaling events, and key experimental protocols for its investigation.

The Leukotriene A4 Metabolic Pathway

The metabolism of LTA4 in leukocytes is primarily dictated by two key enzymes that determine the subsequent biological activity: LTA4 hydrolase and LTC4 synthase.

LTA4 Hydrolase and the Synthesis of Leukotriene B4

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the hydrolysis of LTA4 to form LTB4.[1] This reaction is a critical step in the generation of one of the most potent chemoattractants for neutrophils.[2]

Leukotriene C4 Synthase and the Synthesis of Cysteinyl Leukotrienes

Leukotriene C4 synthase (LTC4S) is an integral membrane enzyme that conjugates LTA4 with reduced glutathione (GSH) to produce LTC4.[3] LTC4 is the parent compound of the cysteinyl leukotrienes and is subsequently metabolized to LTD4 and LTE4.

Quantitative Data on LTA4 Signaling Components

The following tables summarize key quantitative data related to the enzymes and receptors involved in the LTA4 signaling cascade.

| Enzyme | Substrate | Apparent K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |

| LTA4 Hydrolase | LTA4 | 15 - 25 | Not Reported | 7.8 |

| LTC4 Synthase | LTA4 | 30 | 8.7 x 10⁵ | Not Reported |

Table 1: Kinetic parameters of key enzymes in the LTA4 metabolic pathway.[3][4]

| Receptor | Ligand | K_d_ (nM) |

| BLT1 | LTB4 | 1.1 |

| BLT2 | LTB4 | 23 |

Table 2: Binding affinities of LTB4 for its receptors.[5]

Signaling Pathways of LTA4 Metabolites

The biological effects of LTB4 and cysteinyl leukotrienes are mediated by their specific G-protein coupled receptors (GPCRs) expressed on the surface of leukocytes.

Leukotriene B4 Receptor Signaling

LTB4 exerts its effects through two main receptors, BLT1 and BLT2, with BLT1 being the high-affinity receptor.[5][6] Both receptors are coupled to pertussis toxin-sensitive Gi-like G-proteins and mediate a variety of cellular responses, including:

-

Chemotaxis: LTB4 is a potent chemoattractant for neutrophils, guiding them to sites of inflammation.[2]

-

Calcium Mobilization: Activation of BLT receptors leads to an increase in intracellular calcium concentration.[5]

-

Inhibition of Adenylyl Cyclase: LTB4 signaling can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[5]

Cysteinyl Leukotriene Receptor Signaling

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) signal through CysLT1 and CysLT2 receptors. CysLT1 is a G-protein coupled receptor that, upon activation, mediates bronchoconstriction through the activation of the phosphatidylinositol-calcium second messenger system.[7]

Mandatory Visualizations

LTA4 Metabolic Pathway

Caption: The metabolic fate of Leukotriene A4 in leukocytes.

LTB4 Receptor Signaling Cascade

Caption: Simplified LTB4 signaling via the BLT1 receptor.

Experimental Protocols

In Vitro LTA4 Hydrolase Activity Assay

Objective: To determine the enzymatic activity of LTA4 hydrolase by measuring the conversion of LTA4 to LTB4.

Materials:

-

Recombinant human LTA4 hydrolase

-

Leukotriene A4 (LTA4) methyl ester

-

Bovine Serum Albumin (BSA)

-

Sodium phosphate buffer (10 mM, pH 7.4)

-

DMSO

-

Acetone

-

Nitrogen gas

-

Methanol

-

Internal standard (e.g., Prostaglandin B2)

-

HPLC system with a C18 column and UV detector

Procedure:

-

LTA4 Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.

-

Enzyme Reaction:

-

In a microcentrifuge tube, incubate 300 ng of LTA4 hydrolase in 180 µL of reaction buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO) for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the freshly prepared LTA4 solution (final concentration of 150 nM).

-

Incubate for 10 minutes at 37°C.

-

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold methanol containing an internal standard.

-

Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC on a C18 column.

-

Monitor the elution of LTB4 and the internal standard by UV absorbance at 270 nm.

-

Quantify the amount of LTB4 produced by comparing its peak area to that of the internal standard.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To measure the chemotactic response of neutrophils to LTB4.

Materials:

-

Freshly isolated human neutrophils

-

LTB4

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size)

-

RPMI 1640 medium with 0.5% BSA

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add different concentrations of LTB4 (e.g., 0.1 to 100 nM) to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.

-

Place the polycarbonate membrane over the lower wells.

-

Add 100 µL of the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, carefully remove the membrane.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Stain the migrated cells on the bottom surface of the membrane with a fluorescent dye (e.g., Calcein-AM).

-

Quantify the fluorescence using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in leukocytes upon stimulation with cysteinyl leukotrienes.

Materials:

-

Leukocytes (e.g., neutrophils, eosinophils, or a relevant cell line)

-

Cysteinyl leukotriene (e.g., LTD4)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Loading with Fluo-4 AM:

-

Resuspend leukocytes in HBSS at a concentration of 1-5 x 10⁶ cells/mL.

-

Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (0.02%) to HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

-

Add the loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Centrifuge the cells to remove the loading solution and wash them twice with HBSS.

-

Calcium Measurement:

-

Resuspend the cells in HBSS and transfer them to a 96-well black-walled plate.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).

-

Add the cysteinyl leukotriene agonist (e.g., LTD4) to the wells and immediately start kinetic reading of fluorescence for several minutes.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity is used to quantify the response.[8][9][10][11]

Conclusion

The 4,5-Leukotriene A4 signaling cascade in leukocytes represents a complex and tightly regulated network that is central to the inflammatory response. A thorough understanding of the enzymes, receptors, and downstream signaling events involved is crucial for the development of novel therapeutics targeting inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this critical field. Further investigation into the intricate regulatory mechanisms of this pathway will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. uniprot.org [uniprot.org]

- 2. Leukotriene A4 hydrolase activity of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Michaelis-Menten kinetics at high enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nactem.ac.uk [nactem.ac.uk]

- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LTA4H leukotriene A4 hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. hellobio.com [hellobio.com]

- 10. abcam.com [abcam.com]

- 11. abcam.com [abcam.com]

Methodological & Application

Application Note: Quantitative Analysis of 4,5-Leukotriene A4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) is a highly reactive and unstable epoxide intermediate in the biosynthesis of leukotrienes, a class of potent inflammatory lipid mediators.[1] Derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, LTA4 serves as the precursor for the pro-inflammatory chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and vascular permeability. Given its central role in the inflammatory cascade, accurate quantification of LTA4 is crucial for understanding the pathophysiology of various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular disease, and for the development of novel anti-inflammatory therapeutics.

However, the inherent chemical instability of LTA4, with a half-life of only a few seconds in aqueous solutions, presents a significant analytical challenge.[1] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of LTA4 in biological matrices. The protocol addresses the challenges of LTA4 instability through a specialized sample preparation and analytical approach, ensuring reliable and reproducible results.

Signaling Pathway of 4,5-Leukotriene A4

The biosynthesis of LTA4 begins with the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase, with the help of its activating protein (FLAP), converts arachidonic acid into LTA4. This unstable intermediate is then enzymatically converted into either LTB4 by LTA4 hydrolase or LTC4 by LTC4 synthase. LTC4 is subsequently metabolized to LTD4 and LTE4.

Experimental Protocols

Due to the rapid hydrolysis of LTA4, two primary strategies are employed for its quantification: direct analysis under basic pH conditions to slow degradation or derivatization to a stable product immediately after sample collection. This protocol will focus on the direct analysis approach, which minimizes sample manipulation.

Sample Preparation

This protocol is designed for the extraction of LTA4 from cell culture supernatants or plasma. All steps should be performed rapidly and on ice to minimize degradation.

Materials:

-

Ice-cold methanol

-

Internal Standard (IS) solution (e.g., LTA4-d4)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

-

SPE conditioning solvents: Methanol and ultrapure water

-

Elution solvent: Methanol

-

Reconstitution solvent: Mobile Phase A/B (e.g., 80:20 v/v) with 10 mM triethylamine

Procedure:

-

To 1 mL of sample (e.g., plasma), add 2 mL of ice-cold methanol and 10 µL of IS solution.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 4°C for 10 minutes at 10,000 x g.

-

Transfer the supernatant to a new tube.

-

Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of ultrapure water.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of reconstitution solvent and transfer to an autosampler vial for immediate LC-MS/MS analysis.

LC-MS/MS Analysis

The use of a basic mobile phase is critical to prevent the hydrolysis of LTA4 during chromatographic separation.[1]

Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Triethylamine in Water, pH adjusted to 10-11 |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 10 mM Triethylamine |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| LTA4 | 317.2 | 163.1 | 25 |

| LTA4 (confirmatory) | 317.2 | 299.2 | 15 |

| LTA4-d4 (IS) | 321.2 | 167.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the quantitative analysis of LTA4 involves several key steps, from sample collection to data analysis, with a critical focus on maintaining sample integrity.

Data Presentation

A summary of the expected quantitative performance of the method is presented below. These values are representative and should be established during in-house method validation.

Table 1: Method Performance Characteristics

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Recovery | > 80% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.550 |

| 250 | 6.375 |

| 500 | 12.750 |

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantitative analysis of the unstable lipid mediator this compound. By employing rapid sample processing on ice and a basic pH mobile phase during chromatography, the degradation of LTA4 is minimized, allowing for its reliable measurement in biological matrices. This methodology is a valuable tool for researchers and drug development professionals investigating the role of the 5-lipoxygenase pathway in health and disease. Thorough method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 4,5-Leukotriene A4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) is a highly unstable epoxide intermediate in the biosynthesis of potent pro-inflammatory lipid mediators, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Due to its pivotal role in the inflammatory cascade, the enzymes that metabolize LTA4, namely LTA4 hydrolase (LTA4H) and LTC4 synthase (LTC4S), are significant targets for the development of anti-inflammatory therapeutics. This document provides detailed application notes and protocols for in vitro cell-based assays designed to measure the activity related to LTA4 metabolism. These assays are crucial for screening and characterizing potential inhibitors of the leukotriene pathway.

The inherent instability of LTA4 presents a significant challenge in assay development. Therefore, many cell-based assays rely on the endogenous production of LTA4 from arachidonic acid (AA) by 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP). Alternatively, the activity of downstream enzymes can be assessed by providing exogenous LTA4 to cells that express the target enzyme.

This guide details three key cell-based assays:

-

Measurement of LTB4 Production in Human Neutrophils: A primary cell-based assay that reflects the physiological production of LTB4.

-

FLAP/5-LOX Dependent LTA4 Biosynthesis in a Recombinant HEK293 Cell System: A flexible assay for screening inhibitors of LTA4 production.

-

LTA4-Induced Calcium Mobilization in U937 Cells: A functional assay to measure the downstream signaling effects of LTA4 metabolites.

Key Signaling Pathway: The 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in concert with its activating protein FLAP, converts arachidonic acid into the unstable intermediate LTA4. LTA4 is then enzymatically converted to either LTB4 by LTA4 hydrolase (LTA4H) or LTC4 by LTC4 synthase (LTC4S). LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are involved in bronchoconstriction and vascular permeability.

Caption: The 5-Lipoxygenase pathway illustrating the generation of LTA4 and its subsequent conversion to LTB4 and LTC4.

Assay 1: Measurement of LTB4 Production in Human Neutrophils

This assay measures the endogenous production of LTB4 from human neutrophils, providing a physiologically relevant system to assess the activity of LTA4H and the upstream enzymes 5-LOX and FLAP.

Experimental Workflow

Caption: Experimental workflow for the quantification of LTB4 produced by human neutrophils.

Detailed Protocol

Materials:

-

Human whole blood (from healthy donors)

-

Ficoll-Paque PLUS

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Calcium Ionophore A23187 (stock solution in DMSO)

-

Arachidonic Acid (stock solution in ethanol)

-

Test compounds (inhibitors)

-

LTB4 ELISA kit

-

96-well plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Lyse contaminating red blood cells with a hypotonic solution.

-

Wash the neutrophil pellet with HBSS and resuspend in RPMI 1640 supplemented with 1% FBS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust cell suspension to 1 x 10^6 cells/mL.

-

-

Assay Performance:

-

Add 100 µL of the neutrophil suspension to each well of a 96-well plate.

-

Add 1 µL of test compound (or vehicle control) at various concentrations and pre-incubate for 15 minutes at 37°C.

-

Initiate LTB4 synthesis by adding 5 µL of a solution containing A23187 (final concentration 2.5 µM) and arachidonic acid (final concentration 20 µM).

-

Incubate the plate for 10 minutes at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

-

LTB4 Measurement (ELISA):

-

Carefully collect the supernatant.

-

Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

-

Briefly, this involves adding standards and samples to a microplate pre-coated with an anti-LTB4 antibody, followed by the addition of an HRP-conjugated LTB4, substrate, and stop solution. The absorbance is read at 450 nm.

-

-

Data Analysis:

-

Calculate the concentration of LTB4 from the standard curve.

-

Plot the percentage of LTB4 inhibition against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Assay 2: FLAP/5-LOX Dependent LTA4 Biosynthesis in a Recombinant HEK293 Cell System

This assay utilizes HEK293 cells co-transfected to express 5-LOX and FLAP, providing a robust and reproducible system for screening inhibitors of LTA4 production.

Experimental Workflow

Caption: Experimental workflow for assessing LTA4 biosynthesis in a recombinant HEK293 cell system.

Detailed Protocol

Materials:

-

HEK293 cells stably co-expressing human 5-LOX and FLAP

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., hygromycin B, geneticin)

-

PBS containing 1 mM CaCl2 and 0.1% glucose (PGC buffer)

-

Calcium Ionophore A23187 (stock solution in DMSO)

-

Arachidonic Acid (stock solution in ethanol)

-

Test compounds (inhibitors)

-

Solid Phase Extraction (SPE) cartridges

-

UPLC-MS/MS system

-

96-well plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Preparation:

-

Culture the HEK293-5-LOX/FLAP cells in complete DMEM under standard conditions.

-

Harvest the cells using trypsin, wash with PBS, and resuspend in PGC buffer to a density of 2 x 10^6 cells/mL.[1]

-

-

Assay Performance:

-

Add 500 µL of the cell suspension to microcentrifuge tubes.

-

Add the test compound or vehicle (0.1% DMSO) and pre-incubate for 15 minutes at 37°C.[1]

-

Initiate the reaction by adding A23187 (final concentration 2.5 µM) and arachidonic acid (final concentration 1 µM).[1]

-

Incubate for 15 minutes at 37°C.[1]

-

Terminate the reaction by adding two volumes of ice-cold methanol.

-

-

Lipid Extraction:

-

Centrifuge the samples to pellet the cell debris.

-

Perform solid-phase extraction (SPE) on the supernatant to isolate the lipid mediators.

-

-

UPLC-MS/MS Analysis:

-

Analyze the extracted samples by UPLC-MS/MS to quantify the non-enzymatic hydrolysis products of LTA4 (6-trans-LTB4 and 12-epi-6-trans-LTB4) and the enzymatic product LTB4.

-

-

Data Analysis:

-

Calculate the peak areas for each analyte.

-

Determine the percent inhibition of LTA4 product formation for each concentration of the test compound.

-

Calculate the IC50 value using non-linear regression.

-

Assay 3: LTA4-Induced Calcium Mobilization in U937 Cells

This assay measures the increase in intracellular calcium concentration in U937 cells in response to LTB4, the product of LTA4 hydrolysis. It provides a functional readout of the LTB4 receptor (BLT1) activation.

Experimental Workflow

Caption: Experimental workflow for measuring LTA4/LTB4-induced calcium mobilization in U937 cells.

Detailed Protocol

Materials:

-